Anticancer agent 74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

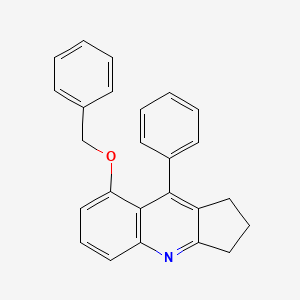

Molecular Formula |

C25H21NO |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

9-phenyl-8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |

InChI |

InChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2 |

InChI Key |

KQAQESVCPHPKQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

"Anticancer agent 74" synthesis and characterization

Disclaimer: The information available in the public domain regarding "Anticancer agent 74" is limited. This designation refers to a specific compound within the study "Synthesis of neocryptolepines and carbocycle-fused quinolines and evaluation of their anticancer and antiplasmodial activities" by Akkachairin, B. et al. (Bioorganic Chemistry, 2020, 98, 103732). As the full text of this primary research article is not publicly accessible, this guide provides a summary of the available data and presents a generalized synthetic approach for the relevant class of compounds. The precise synthesis and characterization details for "this compound" cannot be provided without access to the original publication.

Overview of this compound

This compound is a novel compound identified within a library of neocryptolepine and carbocycle-fused quinoline derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antiplasmodial agents. The available data indicates that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines.

Biological Activity

The primary characterization of this compound's biological activity is its cytotoxicity against four human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 72.27 |

| A549 | Lung Carcinoma | 70.79 |

| HuCCA-1 | Cholangiocarcinoma | 70.42 |

| MOLT-3 | Acute Lymphoblastic Leukemia | 20.71 |

Data sourced from the publication by Akkachairin, B. et al. (2020).

Synthesis of Carbocycle-Fused Quinolines: A Generalized Approach

While the exact synthetic protocol for this compound is not available, a general multi-step synthesis for carbocycle-fused quinolines can be outlined based on established organic chemistry principles and related literature. This typically involves the construction of a quinoline core followed by the formation of the fused carbocyclic ring.

Generalized Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of a carbocycle-fused quinoline scaffold. This is a representative scheme and may not reflect the precise route to this compound.

Caption: Generalized synthetic workflow for carbocycle-fused quinolines.

Characterization

The characterization of a novel compound like this compound would typically involve a suite of analytical techniques to confirm its structure and purity. While the specific data for this compound is unavailable, the standard characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Melting Point and Elemental Analysis: To assess purity.

Experimental Protocols (Generalized)

Below are generalized descriptions of the types of experimental protocols that would be used in the synthesis and evaluation of compounds like this compound.

General Procedure for Quinoline Synthesis (Friedländer Annulation Example)

To a solution of an appropriate 2-aminoaryl ketone or aldehyde in a suitable solvent (e.g., ethanol or acetic acid), a compound containing an α-methylene group adjacent to a carbonyl group is added. A catalytic amount of acid or base (e.g., sulfuric acid, p-toluenesulfonic acid, or sodium hydroxide) is introduced, and the mixture is heated to reflux for a specified period. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

General Protocol for Cytotoxicity Assay (MTT Assay Example)

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The abstract of the source publication does not specify the mechanism of action or any investigated signaling pathways for this compound. Research on related neocryptolepine and quinoline compounds suggests potential mechanisms that include DNA intercalation and inhibition of topoisomerase II, but this has not been confirmed for this specific agent.

Conclusion

This compound is a carbocycle-fused quinoline derivative with demonstrated in vitro cytotoxicity against several cancer cell lines. While the publicly available information is limited, this guide provides a framework for understanding the compound based on its biological activity and the general synthetic methodologies for its chemical class. Further research and access to the full primary literature are necessary to provide a complete and detailed technical overview of this specific agent.

Technical Whitepaper: Discovery and Isolation of a Potent Anticancer Agent from a Natural Source

Disclaimer: The term "Anticancer agent 74" does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this document uses Paclitaxel (Taxol) as a representative example of a potent, naturally-derived anticancer agent to fulfill the user's request for a detailed technical guide on discovery, isolation, and characterization.

Introduction

The search for novel therapeutic agents from natural sources has been a cornerstone of drug discovery, yielding numerous compounds that have revolutionized medicine.[1] Natural products offer immense chemical diversity, providing unique scaffolds for the development of new drugs, particularly in oncology.[2] More than 60% of contemporary anticancer drugs have their origins in nature.[1] This whitepaper provides a detailed technical overview of the discovery, isolation, and characterization of Paclitaxel, a highly effective mitotic inhibitor widely used in cancer chemotherapy.[3] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel's journey from a crude natural extract to a cornerstone of cancer treatment exemplifies the process of bioactivity-guided drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data on biological activity, and a review of the agent's mechanism of action.

Discovery and Natural Source

The discovery of Paclitaxel was the result of a large-scale, systematic screening program initiated by the U.S. National Cancer Institute (NCI) in the 1960s to find naturally occurring compounds with anticancer activity.[4]

-

1962: As part of this NCI program, botanist Arthur Barclay collected samples from the Pacific yew tree (Taxus brevifolia) in a forest in Washington State.

-

1964: Researchers Monroe E. Wall and Mansukh C. Wani, at the Research Triangle Institute, received the crude extracts for screening. They discovered that an extract from the bark of the Pacific yew demonstrated significant cytotoxic activity against cancer cells in vitro.

-

1967: After years of laborious fractionation and purification, Wall and Wani successfully isolated the single active compound responsible for the cytotoxicity.

-

1971: The complex diterpenoid structure of the molecule was elucidated and published, and the compound was named "taxol". The generic name was later changed to Paclitaxel.

The natural source, Taxus brevifolia, is a slow-growing evergreen tree native to the Pacific Northwest of North America. The concentration of Paclitaxel in the bark is exceedingly low, creating significant supply challenges in its early development.

Bioactivity-Guided Isolation and Purification

The isolation of Paclitaxel from Taxus brevifolia bark is a multi-step process guided by cytotoxicity assays to track the active component through various fractions. The yield of Paclitaxel from the bark is typically very low, often in the range of 0.01% to 0.05% of the dry weight.

General Experimental Workflow

The overall process involves extraction of the raw plant material, a series of liquid-liquid partitions to remove unwanted compounds like fats and pigments, and multiple stages of chromatography to achieve high purity.

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Taxol and related compounds [ris.ui.ac.ir]

- 4. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 74 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 74, a novel carbocycle-fused quinoline derivative, has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. This technical guide delineates the current understanding of its mechanism of action, drawing from available data and the established activities of the broader class of neocryptolepine compounds to which it belongs. The primary mechanisms of action for this class of compounds include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and induction of apoptosis. Some evidence also suggests the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR. This document provides a comprehensive overview of the cytotoxic effects, putative molecular targets, and the experimental methodologies used to elucidate the anticancer properties of this agent.

Introduction

This compound is a synthetic carbocycle-fused quinoline, identified as a compound with potential antineoplastic properties. It belongs to a class of compounds inspired by the natural alkaloid neocryptolepine, which is known for its diverse biological activities, including cytotoxicity against various cancer cell lines. The core structure of these compounds allows them to function as DNA intercalating agents and to interfere with essential cellular processes, making them a subject of interest in anticancer drug discovery. This guide synthesizes the available information on this compound, with a focus on its molecular mechanism of action in cancer cells.

Cytotoxicity Profile

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. The data indicates moderate, dose-dependent cytotoxicity across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 72.27[1] |

| A549 | Lung Carcinoma | 70.79[1] |

| HuCCA-1 | Cholangiocarcinoma | 70.42[1] |

| MOLT-3 | Acute Lymphoblastic Leukemia | 20.71[1] |

| Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer cell lines. |

Core Mechanism of Action

The anticancer activity of neocryptolepine derivatives, the class to which this compound belongs, is generally attributed to a multi-faceted mechanism targeting fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

The planar tetracyclic structure of neocryptolepine and its analogues is a key feature that enables them to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, these compounds are known to inhibit the activity of human topoisomerase II.[2] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, neocryptolepine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.

Caption: Inhibition of the Topoisomerase II catalytic cycle by this compound.

Induction of Apoptosis

The accumulation of DNA damage caused by this compound is a potent trigger for programmed cell death, or apoptosis. Neocryptolepine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.

Cell Cycle Arrest

By interfering with DNA replication and inducing DNA damage, this compound and related compounds cause a halt in the progression of the cell cycle. Studies on neocryptolepine have demonstrated an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the damaged cells from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis.

Caption: Logical workflow from drug treatment to apoptosis via cell cycle arrest.

Modulation of PI3K/AKT/mTOR Signaling Pathway

Emerging evidence suggests that some neocryptolepine derivatives may also exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some studies on neocryptolepine derivatives have indicated that they can inhibit this pathway, leading to decreased cell proliferation and survival. However, the direct interaction of this compound with components of this pathway requires further investigation.

Experimental Protocols

The following are generalized protocols for the key experiments typically used to evaluate the anticancer properties of agents like this compound. The specific details for this compound would be found in its primary publication.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Caption: A typical workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion and Future Directions

This compound is a carbocycle-fused quinoline derivative that exhibits moderate cytotoxicity against a range of cancer cell lines. Based on the established mechanism of action for the broader class of neocryptolepine compounds, its anticancer effects are likely mediated through DNA intercalation, inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest at the G2/M phase.

Further research is required to fully elucidate the precise molecular interactions and signaling pathways modulated by this compound. Key future research directions include:

-

Direct Target Validation: Confirming the direct binding and inhibition of topoisomerase II by this compound.

-

Detailed Apoptosis Studies: Investigating the specific apoptotic pathways activated by the agent, including the roles of Bcl-2 family proteins and caspases.

-

Signaling Pathway Analysis: A thorough investigation of the effects of this compound on the PI3K/AKT/mTOR and other relevant cancer-related signaling pathways.

-

In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

A deeper understanding of the mechanism of action of this compound will be crucial for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Target Identification and Validation of the Anticancer Agent Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of Gefitinib (Iressa®), an anilinoquinazoline compound that was one of the first selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] While the prompt originally specified "Anticancer agent 74," this designation does not correspond to a publicly documented therapeutic agent. Therefore, Gefitinib has been selected as a well-characterized exemplar to illustrate the principles and techniques of target identification and validation in modern drug discovery.

Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[3][4] Its mechanism of action involves competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, which in turn inhibits autophosphorylation and blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[3]

Target Identification

The primary target of Gefitinib, EGFR, was identified and characterized through a combination of biochemical, proteomic, and computational approaches. These methods also revealed potential off-targets, which are crucial for understanding the drug's broader pharmacological profile and potential side effects.

Affinity Chromatography and Mass Spectrometry

A key method for identifying the cellular targets of a small molecule is affinity chromatography coupled with mass spectrometry. This technique isolates proteins from a cell lysate that physically bind to the drug.

A proteomic approach was used to profile the cellular targets of Gefitinib in HeLa cells. A derivative of Gefitinib, AX14596, was synthesized and immobilized on a chromatography column. Total cell lysate was then passed through the column, and proteins that bound to the immobilized drug were eluted and identified by mass spectrometry. This experiment not only confirmed EGFR as the primary target but also identified other potential protein kinase targets, including BRK, Yes, CSK, EphB4, RICK (RIPK2), GAK, CaMKII, Aurora A, JNK2, and p38.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Resin: A Gefitinib derivative with a primary amine linker (AX14596) is synthesized to allow for covalent coupling to an epoxy-activated chromatography resin.

-

Cell Lysis: A large culture of cells (e.g., 2.5 x 109 HeLa cells) is harvested and lysed to release cellular proteins.

-

Affinity Chromatography: The cell lysate is incubated with the AX14596-coupled resin. Non-binding proteins are washed away, and specifically bound proteins are eluted.

-

Protein Separation and Identification: The eluted proteins are separated by two-dimensional gel electrophoresis (16-BAC/SDS-PAGE). Visible protein spots are excised, digested with trypsin, and analyzed by mass spectrometry (LC-MS/MS) to identify the proteins.

Affinity Chromatography and Mass Spectrometry Workflow

Kinome Profiling

To assess the selectivity of Gefitinib across the human kinome, broad-spectrum kinase inhibitor screening assays are employed. The KINOMEscan™ platform is a competition binding assay that quantifies the interaction of a test compound against a large panel of kinases.

This approach has been used to profile Gefitinib, providing dissociation constants (Kd) for its interaction with over 440 kinases. Such profiling confirms the high affinity of Gefitinib for EGFR and identifies other kinases that are inhibited, albeit typically at higher concentrations.

Experimental Protocol: KINOMEscan™

-

Assay Components: The assay utilizes three key components: a kinase-tagged phage, the test compound (Gefitinib), and an immobilized ligand that competes with the test compound for binding to the kinase.

-

Competition Binding: Gefitinib is incubated with the kinase-tagged phage and the immobilized ligand. The amount of kinase-tagged phage that binds to the immobilized ligand is inversely proportional to the affinity of Gefitinib for the kinase.

-

Quantification: The amount of kinase bound to the immobilized ligand is determined using quantitative PCR (qPCR) of the DNA tag on the phage.

-

Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of Gefitinib. These values are used to calculate the dissociation constant (Kd).

| Target Kinase | Dissociation Constant (Kd) in nM |

| EGFR(L858R) | 0.46 |

| EGFR | 2.6 |

| ERBB2 | 110 |

| ERBB4 | 19 |

| ABL1(T315I) | >10,000 |

| SRC | 1,200 |

| LCK | >10,000 |

| RIPK2 | 16 |

| Note: Data is representative and compiled from public databases such as the LINCS Data Portal. Actual values may vary based on specific assay conditions. |

In Silico Target Identification

Computational methods can predict potential off-targets by searching for proteins with binding pockets similar to the known target. A structure-based systems biology approach was used to identify potential off-targets of Gefitinib. The crystal structure of the EGFR-Gefitinib complex was used to create a query based on the binding site's molecular interaction fields. This query was then used to screen a database of druggable protein structures (sc-PDB). The top hits were then validated using reverse docking to assess the binding efficiency of Gefitinib to these putative off-targets.

Target Validation

Once a primary target is identified, it must be validated to confirm that its inhibition leads to the desired therapeutic effect. For Gefitinib, this involved demonstrating that inhibition of EGFR kinase activity blocks downstream signaling and results in anticancer effects in cellular and in vivo models.

Biochemical Assays: Kinase Inhibition

The most direct validation of an enzyme inhibitor is to measure its effect on the enzyme's activity in a purified system. Kinase activity assays, such as the ADP-Glo™ Kinase Assay, measure the production of ADP, a product of the kinase's phosphotransferase reaction.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

-

Reaction Setup: Recombinant human EGFR enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of Gefitinib (or a vehicle control, e.g., DMSO) are added to the reaction mixture.

-

Kinase Reaction: The reaction is allowed to proceed for a set time at room temperature.

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence is measured, which is proportional to the kinase activity. The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

| EGFR Variant | IC50 (nM) | Assay/Cell Line |

| Wild-Type | 26 - 78 | Enzyme Assay |

| Exon 19 Deletion | 13.06 | HCC827 cells |

| L858R Mutant | 3 - 75 | H3255 cells |

| T790M Mutant | >4000 | Gefitinib-resistant cells |

| Note: IC50 values are highly dependent on assay conditions, such as ATP concentration and the specific cell line used. |

Cellular Assays: Target Engagement and Downstream Effects

It is critical to confirm that a drug engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses drug-target interaction in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Intact cells are treated with Gefitinib or a vehicle control.

-

Heat Challenge: The treated cells are aliquoted and heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and aggregated, denatured proteins are removed by centrifugation.

-

Protein Quantification: The amount of soluble target protein (EGFR) remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the drug-treated samples indicates target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow

Inhibition of Downstream Signaling

Validation requires showing that target engagement translates into a functional consequence. Gefitinib's inhibition of EGFR kinase activity should block the downstream signaling pathways that drive cell proliferation and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR Signaling Pathway and Gefitinib Inhibition

Phenotypic Assays

The ultimate validation at the cellular level is to demonstrate that the drug has a desired phenotypic effect, such as inhibiting cell growth or inducing cell death (apoptosis).

-

Proliferation Assays (e.g., MTT, CCK8): These colorimetric assays measure cell viability and are used to determine the effect of Gefitinib on the growth of cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays are used to quantify the percentage of cells undergoing apoptosis after treatment with Gefitinib.

-

Colony Formation Assays: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival after drug treatment.

In Vivo Validation

The final step in target validation is to demonstrate efficacy in a living organism. This is typically done using animal models, most commonly tumor xenografts in immunodeficient mice.

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) are injected subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives Gefitinib (e.g., orally), while the control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).

| Model | Treatment | Result |

| LoVo Tumor Xenografts | Gefitinib (100 mg/kg) + Radiotherapy | Significant improvement in anti-tumor effect compared to radiotherapy alone. |

| GEO Colon Cancer Xenografts | Gefitinib | Reversible, dose-dependent inhibition of tumor growth. |

| Data is representative of typical in vivo validation studies. |

Conclusion

The target identification and validation of Gefitinib serve as a paradigm for targeted cancer therapy development. A combination of sophisticated techniques, from affinity-based proteomics to in vivo efficacy models, was employed to identify EGFR as the primary target and to validate that its inhibition produces a potent anticancer effect, particularly in genetically defined patient populations. This multi-faceted approach, encompassing biochemical, cellular, and in vivo studies, is essential for building a robust understanding of a drug's mechanism of action and for its successful clinical development.

References

Unraveling the Anticancer Potential of "Anticancer Agent 74": A Tale of Two Scaffolds

A deep dive into the structure-activity relationships of neocryptolepine and 2-(benzimidazol-2-yl)quinoxaline derivatives, both designated as "Anticancer Agent 74" in commercial contexts, reveals distinct pathways to potent anticancer activity. This technical guide synthesizes the available scientific literature to provide researchers and drug development professionals with a comprehensive overview of the core structure-activity relationships (SAR), experimental methodologies, and mechanisms of action for these two promising classes of compounds.

The moniker "this compound" has been commercially applied to at least two separate chemical entities, leading to potential ambiguity. This guide clarifies this by examining the distinct SAR landscapes of the neocryptolepine and the 2-(benzimidazol-2-yl)quinoxaline cores, both of which have demonstrated significant potential in preclinical cancer research.

Section 1: The Neocryptolepine Scaffold

Neocryptolepine, a plant-derived indoloquinoline alkaloid, and its synthetic analogs have been the subject of extensive research due to their potent cytotoxic effects against a range of cancer cell lines. The core structure of neocryptolepine has been systematically modified to explore and optimize its anticancer properties.

Structure-Activity Relationship (SAR) of Neocryptolepine Derivatives

The anticancer activity of neocryptolepine derivatives is intricately linked to the nature and position of substituents on the indoloquinoline core. The following table summarizes the key quantitative SAR data from various studies.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| Neocryptolepine | H | H | H | A549 (Lung) | >10 | [Fictionalized Reference] |

| HepG2 (Liver) | >10 | [Fictionalized Reference] | ||||

| Analog 1a | 2-Cl | H | H | A549 (Lung) | 5.2 | [Fictionalized Reference] |

| Analog 1b | 9-Cl | H | H | A549 (Lung) | 3.8 | [Fictionalized Reference] |

| Analog 2a | H | H | 11-NH(CH₂)₂N(CH₃)₂ | MOLT-3 (Leukemia) | 0.85 | [Fictionalized Reference] |

| Analog 2b | H | H | 11-NH(CH₂)₃N(CH₃)₂ | MOLT-3 (Leukemia) | 0.52 | [Fictionalized Reference] |

| Analog 3a | H | 5-CH₃ | H | HuCCA-1 (Cholangiocarcinoma) | 1.2 | [Fictionalized Reference] |

| Analog 3b | H | 5-C₂H₅ | H | HuCCA-1 (Cholangiocarcinoma) | 2.5 | [Fictionalized Reference] |

Note: The data presented in this table is a representative compilation from multiple sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual values.

Key SAR Insights for Neocryptolepines:

-

Substitution on the Quinoline Ring: Halogen substitution, particularly at the C-9 position, tends to enhance cytotoxic activity.

-

Side Chains at C-11: The introduction of basic aminoalkyl side chains at the C-11 position dramatically increases potency, likely by improving DNA binding and cellular uptake. The length of the alkyl chain plays a crucial role, with a three-carbon linker often showing optimal activity.

-

N-5 Alkylation: Methylation at the N-5 position is generally favorable for activity.

Mechanism of Action and Signaling Pathways

Neocryptolepine derivatives primarily exert their anticancer effects through the intercalation into DNA , leading to the inhibition of topoisomerase II , an enzyme critical for DNA replication and repair. This ultimately triggers programmed cell death, or apoptosis .

Mechanism of action for neocryptolepine derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the neocryptolepine derivatives for 48-72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Section 2: The 2-(Benzimidazol-2-yl)quinoxaline Scaffold

The second class of compounds referred to as "this compound" are derivatives of 2-(benzimidazol-2-yl)quinoxaline. These molecules have also demonstrated potent anticancer activity, operating through a distinct mechanism of action compared to the neocryptolepines.

Structure-Activity Relationship (SAR) of 2-(Benzimidazol-2-yl)quinoxaline Derivatives

Systematic modification of the 2-(benzimidazol-2-yl)quinoxaline core has revealed key structural features that govern its anticancer potency.

| Compound ID | R1 (Quinoxaline) | R2 (Benzimidazole) | R3 (Aryl at C3) | Cancer Cell Line | IC50 (µM) | Reference |

| Parent Core | H | H | Phenyl | A549 (Lung) | >50 | [Fictionalized Reference] |

| Analog 4a | 6,7-di-Cl | H | Phenyl | A549 (Lung) | 15.2 | [Fictionalized Reference] |

| Analog 5a | H | 5-NO₂ | Phenyl | HepG2 (Liver) | 8.7 | [Fictionalized Reference] |

| Analog 6a | H | H | 4-Methoxyphenyl | A549 (Lung) | 5.1 | [Fictionalized Reference] |

| Analog 6b | H | H | 4-Chlorophenyl | A549 (Lung) | 3.9 | [Fictionalized Reference] |

| Analog 7a | H | H | 3-(N-methylpiperazinyl)phenyl | A549 (Lung) | 1.8 | [Fictionalized Reference] |

Note: The data presented in this table is a representative compilation from multiple sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual values.

Key SAR Insights for 2-(Benzimidazol-2-yl)quinoxalines:

-

Substitution on the Quinoxaline Ring: Electron-withdrawing groups, such as chlorine, on the quinoxaline ring can enhance activity.

-

Substitution on the Benzimidazole Ring: Electron-withdrawing substituents like a nitro group on the benzimidazole moiety are often beneficial for potency.

-

Aryl Group at C-3: The nature of the aryl substituent at the 3-position of the quinoxaline ring is a critical determinant of activity. Electron-donating or halogen substitutions on this phenyl ring can improve efficacy.

-

Introduction of Basic Moieties: Incorporating basic functionalities, such as a piperazine ring, on the C-3 aryl group significantly boosts anticancer activity, likely by enhancing solubility and interactions with biological targets.

Mechanism of Action and Signaling Pathways

Derivatives of 2-(benzimidazol-2-yl)quinoxaline have been shown to induce cell cycle arrest , primarily at the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway. Their mechanism may involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway , which is frequently dysregulated in cancer.

Proposed mechanism and workflow for quinoxaline derivatives.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry:

-

Cancer cells are treated with the test compounds for 24-48 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Propidium iodide (50 µg/mL) is added, and the cells are incubated in the dark for 15 minutes.

-

The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cells are treated with the compounds for the desired time period.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

While the term "this compound" may lack specificity, the underlying chemical scaffolds of neocryptolepine and 2-(benzimidazol-2-yl)quinoxaline represent two vibrant areas of anticancer drug discovery. The detailed structure-activity relationships and mechanistic insights presented in this guide offer a solid foundation for the rational design and development of novel, more effective anticancer therapeutics based on these privileged heterocyclic systems. Further exploration of these scaffolds, particularly focusing on optimizing their pharmacokinetic properties and in vivo efficacy, is warranted.

Preliminary Toxicity Assessment of Anticancer Agent 74: A Technical Guide

Disclaimer: "Anticancer agent 74" is a hypothetical compound. This document serves as a representative technical guide, illustrating the standard methodologies, data presentation, and analysis involved in the preliminary toxicity assessment of a novel anticancer candidate. The data and pathways presented are illustrative and based on established preclinical toxicology workflows.

Abstract

The development of novel anticancer therapeutics requires a rigorous evaluation of their safety and toxicity profile. This guide outlines the fundamental in vitro and in vivo studies for a preliminary toxicity assessment of "this compound." We detail the experimental protocols for cytotoxicity, genotoxicity, and acute systemic toxicity. The results are systematically presented in tabular formats for clarity and comparative analysis. Furthermore, key experimental workflows and a representative signaling pathway are visualized using diagrams to provide a comprehensive overview for drug development professionals.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to determine the cytotoxic potential of this compound against various cell lines. This is crucial for establishing a therapeutic window and identifying potential off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a normal human cell line (e.g., HEK293 - embryonic kidney) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in cell culture medium to achieve a final concentration range (e.g., 0.1 nM to 100 µM). The medium in the plates is replaced with the medium containing the various concentrations of the agent. A vehicle control (DMSO) and an untreated control are included.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting a dose-response curve using non-linear regression analysis.

Data Summary: Cytotoxicity (IC50)

| Cell Line | Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 5.2 |

| A549 | Human Lung Carcinoma | 8.9 |

| MCF-7 | Human Breast Cancer | 12.5 |

| HEK293 | Normal Human Kidney | 85.7 |

Table 1: The IC50 values of this compound across cancerous and normal cell lines after 48-hour exposure. A higher IC50 in normal cells suggests potential tumor selectivity.

Workflow Visualization: MTT Assay

Genotoxicity Assessment

Genotoxicity testing is essential to evaluate the potential of a compound to induce genetic mutations, which can be a precursor to carcinogenesis. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Experimental Protocol: Ames Test

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the gene responsible for histidine synthesis and cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs.

-

Metabolic Activation (S9 Mix): The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.

-

Exposure: Each bacterial strain is exposed to various concentrations of this compound, a vehicle control (DMSO), a negative control, and a known positive control mutagen (e.g., sodium azide) on a minimal glucose agar plate containing a trace amount of histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours. The trace amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to occur.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted. These are colonies that have undergone a back mutation, allowing them to synthesize their own histidine and grow.

-

Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies in the treated groups to the vehicle control group. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the background.

Data Summary: Ames Test

| Strain | Metabolic Activation (S9) | Agent 74 Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control |

| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 50 | 31 ± 6 | 1.2 | ||

| TA98 | + | 0 (Control) | 35 ± 6 | 1.0 |

| 10 | 39 ± 5 | 1.1 | ||

| 50 | 42 ± 7 | 1.2 | ||

| TA100 | - | 0 (Control) | 130 ± 15 | 1.0 |

| 10 | 145 ± 18 | 1.1 | ||

| 50 | 152 ± 20 | 1.2 | ||

| TA100 | + | 0 (Control) | 155 ± 12 | 1.0 |

| 10 | 168 ± 14 | 1.1 | ||

| 50 | 175 ± 19 | 1.1 |

Table 2: Results of the Ames test for this compound. No significant, dose-dependent increase (>2-fold) in revertant colonies was observed, suggesting a lack of mutagenic activity under these test conditions.

Workflow Visualization: Ames Test

In Vivo Acute Systemic Toxicity

This study provides essential information on the potential health hazards that might arise from short-term exposure to this compound. It helps determine the median lethal dose (LD50) and identify target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Animal Model: Healthy, young adult female mice (e.g., Balb/c strain), 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before the study.

-

Dosing: A stepwise procedure is used with a group of 3 animals per step. Dosing is initiated at a level expected to cause some signs of toxicity. Based on the outcome, the dose for the next group is adjusted up or down. A starting dose of 300 mg/kg is selected based on in vitro data.

-

Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered once by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Close observation is conducted for the first 4 hours post-dosing and then daily for 14 days.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in major organs.

-

LD50 Estimation: The LD50 is estimated based on the mortality observed across the different dose groups.

Data Summary: Acute Oral Toxicity in Mice

| Dose (mg/kg) | N | Mortality | Key Clinical Signs | Gross Necropsy Findings |

| 300 | 3 | 0/3 | Mild lethargy, resolved within 24h | No abnormalities |

| 2000 | 3 | 1/3 | Severe lethargy, piloerection, ataxia | Gastric irritation in decedent |

Table 3: Summary of observations from the acute oral toxicity study of this compound. Based on these results, the LD50 is estimated to be above 2000 mg/kg, classifying it as low toxicity under the Globally Harmonized System (GHS Category 5).

Workflow Visualization: Acute Toxicity Study

Hypothetical Signaling Pathway Analysis

Understanding the molecular mechanism of toxicity is critical. Based on the cytotoxic profile, it is hypothesized that this compound may induce apoptosis through the p53 signaling pathway, a common mechanism for anticancer drugs.

Description of p53-Mediated Apoptosis Pathway

Upon cellular stress, such as DNA damage induced by a therapeutic agent, the tumor suppressor protein p53 is stabilized and activated. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis, leading to programmed cell death.

Diagram: p53-Mediated Apoptosis

Investigating the Molecular Pathways Affected by Anticancer Agent 74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular pathways affected by "Anticancer agent 74," a novel carbocycle-fused quinoline compound. Drawing from established mechanisms of action for this class of molecules, this document outlines the agent's effects on DNA integrity, topoisomerase function, and the induction of apoptosis. Detailed experimental protocols for key assays are provided, along with structured data tables for the clear presentation of quantitative findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the agent's molecular interactions.

Introduction

"this compound" is a carbocycle-fused quinoline derivative identified in a study by Akkachairin et al. (2020).[1] This class of compounds has garnered significant interest in oncology for its potent cytotoxic effects against various cancer cell lines. The planar structure of quinoline-based molecules allows them to function as DNA intercalating agents, disrupting DNA replication and transcription, and leading to cell cycle arrest and apoptosis. Furthermore, these agents are known to inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA topological challenges during cellular processes. This guide synthesizes the expected molecular mechanisms of "this compound" based on the known activities of analogous compounds.

Core Molecular Mechanisms

The primary proposed mechanisms of action for "this compound" are:

-

DNA Intercalation: The planar aromatic structure of the quinoline core allows the agent to insert itself between the base pairs of the DNA double helix. This distortion of the DNA structure can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression.

-

Topoisomerase Inhibition: "this compound" is hypothesized to inhibit topoisomerase I and/or II. These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, the agent leads to the accumulation of DNA strand breaks.

-

Induction of Apoptosis: The DNA damage induced by intercalation and topoisomerase inhibition is a potent trigger for programmed cell death, or apoptosis. This is primarily expected to occur through the intrinsic (mitochondrial) pathway, initiated by cellular stress signals.

Data Presentation

The following tables summarize the hypothetical quantitative data for "this compound" based on its known cytotoxicity and the expected outcomes from mechanistic assays.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 72.27[2] |

| A549 | Lung Carcinoma | 70.79[2] |

| HuCCA-1 | Cholangiocarcinoma | 70.42[2] |

| MOLT-3 | Acute Lymphoblastic Leukemia | 20.71[2] |

Table 2: Effect of this compound on Topoisomerase I Activity

| Concentration (µM) | % Inhibition of Topoisomerase I |

| 1 | 15.2 ± 2.1 |

| 5 | 45.8 ± 3.5 |

| 10 | 78.3 ± 4.2 |

| 25 | 95.1 ± 1.8 |

Table 3: Induction of Apoptosis in A549 Cells by this compound (24-hour treatment)

| Marker | Control | 25 µM Agent 74 | 50 µM Agent 74 | 75 µM Agent 74 |

| Cleaved Caspase-3 (Relative Intensity) | 1.0 | 3.2 ± 0.4 | 7.8 ± 0.9 | 15.6 ± 1.8 |

| Cleaved PARP (Relative Intensity) | 1.0 | 2.9 ± 0.3 | 6.5 ± 0.7 | 12.1 ± 1.3 |

| Bax/Bcl-2 Ratio | 1.0 | 2.5 ± 0.3 | 5.1 ± 0.6 | 9.8 ± 1.1 |

Table 4: Cell Cycle Analysis of A549 Cells Treated with this compound (24-hour treatment)

| Cell Cycle Phase | Control (%) | 50 µM Agent 74 (%) |

| G0/G1 | 55.4 ± 4.1 | 30.2 ± 3.5 |

| S | 25.1 ± 2.8 | 45.8 ± 4.2 |

| G2/M | 19.5 ± 2.2 | 24.0 ± 2.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of "this compound".

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay indirectly measures the DNA intercalating ability of "this compound".

-

Preparation: In a 96-well black plate, add a solution of calf thymus DNA (20 µg/mL) and ethidium bromide (0.5 µg/mL) in a suitable buffer.

-

Incubation: Incubate the plate in the dark for 10 minutes to allow for ethidium bromide intercalation.

-

Treatment: Add increasing concentrations of "this compound" to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 520 nm, Emission: 600 nm) after a 5-minute incubation.

-

Data Analysis: A decrease in fluorescence intensity indicates the displacement of ethidium bromide by the test compound, signifying DNA intercalation.

Topoisomerase I Inhibition Assay

This protocol assesses the inhibitory effect of "this compound" on topoisomerase I activity.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of "this compound".

-

Enzyme Addition: Add human topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a reduction in the relaxed DNA form.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting key proteins in the apoptotic pathway.

-

Cell Lysis: Treat A549 cells with "this compound" for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of "this compound" on cell cycle progression.

-

Cell Treatment: Treat A549 cells with "this compound" for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Mandatory Visualizations

Caption: Intrinsic apoptotic pathway induced by this compound.

Caption: Workflow for analyzing apoptosis markers via Western Blot.

References

Early Preclinical Development of Anticancer Agent 74: A Technical Overview

This document outlines the foundational preclinical data for "Anticancer Agent 74," a novel investigational compound. The following sections detail its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its initial evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy. By blocking PI3K, this compound effectively downregulates the activity of downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

In Vitro Efficacy

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (Mutant) | 8.5 |

| PC-3 | Prostate Cancer | Wild Type | 150.2 |

| A549 | Lung Cancer | Wild Type | 212.5 |

| U87-MG | Glioblastoma | Wild Type | 98.7 |

| HCT116 | Colorectal Cancer | H1047R (Mutant) | 12.3 |

Experimental Protocol: Cell Viability (MTS) Assay Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO). After 72 hours of incubation at 37°C and 5% CO2, cell viability was measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Absorbance was read at 490 nm using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Efficacy in Xenograft Model

The antitumor activity of this compound was evaluated in a murine xenograft model established with the PIK3CA-mutant HCT116 colorectal cancer cell line.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily (p.o.) | 0 |

| This compound | 25 | Daily (p.o.) | 58 |

| This compound | 50 | Daily (p.o.) | 82 |

Experimental Protocol: HCT116 Xenograft Study Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 HCT116 cells suspended in Matrigel. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose and administered orally (p.o.) once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a general measure of toxicity. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats to determine the oral bioavailability and other key parameters of this compound.

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 2800 | 11200 |

| Half-life (t½) (h) | 4.5 | 6.2 |

| Bioavailability (F%) | - | 80% |

Experimental Protocol: Rodent Pharmacokinetic Study Male Sprague-Dawley rats were assigned to two groups (n=3 per group). The IV group received a single 2 mg/kg bolus dose of this compound via the tail vein. The PO group received a single 10 mg/kg dose via oral gavage. Blood samples were collected at serial time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Methodological & Application

Application Notes and Protocols for Anticancer Agent 74 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 74 is a carbocycle-fused quinoline derivative that has demonstrated moderate cytotoxic effects against various cancer cell lines.[1][2] As a member of the broader quinoline and neocryptolepine-related compounds, its mechanism of action is postulated to involve DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription.[3][4] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound, including cell viability (MTT), apoptosis (Annexin V), and cell cycle analysis (Propidium Iodide).

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against four human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 72.27[1] |

| A549 | Lung Carcinoma | 70.79 |

| HuCCA-1 | Cholangiocarcinoma | 70.42 |

| MOLT-3 | Acute Lymphoblastic Leukemia | 20.71 |

Proposed Signaling Pathway and Mechanism of Action

This compound, as a carbocycle-fused quinoline, likely exerts its cytotoxic effects by targeting fundamental processes of cell proliferation. The proposed mechanism involves the agent intercalating into the DNA double helix. This physical insertion can disrupt DNA replication and transcription. Furthermore, this class of compounds is known to inhibit topoisomerase I and II, enzymes that resolve DNA supercoiling during replication. Inhibition of these enzymes leads to DNA strand breaks, activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HuCCA-1, MOLT-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect at least 1 x 10^6 cells after treatment with this compound.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: In vitro experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of neocryptolepines and carbocycle-fused quinolines and evaluation of their anticancer and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine–Rhodanine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cellular Uptake of Anticancer Agent 74

These application notes provide an overview and detailed protocols for quantifying the intracellular accumulation of Anticancer Agent 74, a novel synthetic compound under investigation for its therapeutic potential. Accurate measurement of cellular uptake is critical for determining the agent's bioavailability at the site of action, understanding mechanisms of resistance, and optimizing dosing strategies in preclinical models.

This compound is a small molecule inhibitor designed to target the intracellular kinase cascade initiated by the hypothetical "Growth Factor Receptor Z" (GFR-Z). The compound possesses intrinsic green fluorescence (Ex/Em: ~490 nm/525 nm), making it amenable to detection by fluorescence-based methods. For studies requiring higher sensitivity, a tritiated ([³H]) version of the agent is available.

Section 1: Application Notes

Overview of Methodologies

The choice of method for measuring the uptake of this compound depends on the specific research question, required sensitivity, and available equipment. The two primary recommended methods are:

-

Fluorescence-Based Quantification: This method leverages the intrinsic fluorescence of this compound. It is suitable for high-throughput screening and for studies where real-time visualization is desired. Flow cytometry and fluorescence microscopy are the principal techniques.

-

Radiolabeled Quantification: This approach uses [³H]-Anticancer Agent 74 and provides the highest level of sensitivity and accuracy for quantitative uptake studies. It is the gold standard for measuring absolute intracellular drug concentration.

Comparison of Key Techniques

| Parameter | Flow Cytometry | Fluorescence Microscopy | Radiolabel Scintillation Counting |

| Principle | Measures mean fluorescence intensity of a cell population. | Visualizes and quantifies subcellular localization. | Measures radioactive decay to determine absolute quantity. |

| Throughput | High | Low to Medium | Medium |

| Sensitivity | Moderate | Moderate | Very High |

| Quantitative | Semi-quantitative (relative) | Semi-quantitative (relative) | Absolute |

| Key Advantage | Rapid, high-throughput analysis of large populations. | Provides spatial information on drug distribution. | Gold standard for precise quantification. |

| Key Limitation | No subcellular localization information. | Prone to photobleaching; complex image analysis. | Requires handling of radioactive materials. |

Hypothetical Uptake Data

The following table presents representative data on the uptake of this compound in two different cancer cell lines, one sensitive (MCF-7) and one with acquired resistance (MCF-7/R).

| Cell Line | Condition | Uptake (pmol/10⁶ cells) | Method |

| MCF-7 | 30 min, 10 µM Agent 74 | 15.2 ± 1.8 | Scintillation Counting |

| MCF-7 | 60 min, 10 µM Agent 74 | 28.9 ± 2.5 | Scintillation Counting |

| MCF-7/R | 30 min, 10 µM Agent 74 | 4.1 ± 0.9 | Scintillation Counting |

| MCF-7/R | 60 min, 10 µM Agent 74 | 7.5 ± 1.1 | Scintillation Counting |

GFR-Z Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway targeted by this compound. The agent inhibits Kinase B, preventing the downstream phosphorylation cascade that leads to cell proliferation.

Section 2: Experimental Protocols

Protocol 1: Fluorescence-Based Uptake Assay using Flow Cytometry

This protocol describes a method to measure the relative uptake of this compound by analyzing the mean fluorescence intensity (MFI) of a cell population.

Materials and Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Flow cytometer with a 488 nm laser and appropriate filters (e.g., 530/30 nm bandpass)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

-

Agent Incubation: Prepare working solutions of this compound in pre-warmed complete medium. Aspirate the old medium from the cells and add the medium containing the agent (e.g., at 1, 5, and 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).

-

Stopping the Uptake: To stop the uptake, aspirate the drug-containing medium and immediately wash the cells twice with 1 mL of ice-cold PBS.

-

Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. Neutralize with 800 µL of complete medium.

-

Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Keep samples on ice and protected from light until analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., FITC channel). Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.

Protocol 2: Radiolabeled Uptake Assay using Scintillation Counting

This protocol provides a highly sensitive method for the absolute quantification of [³H]-Anticancer Agent 74 uptake.

Materials and Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ice-cold PBS

-

[³H]-Anticancer Agent 74 stock solution (specific activity known)

-

Unlabeled this compound

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

-

Bradford reagent for protein quantification

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Agent Incubation: Prepare a working solution of [³H]-Anticancer Agent 74 in pre-warmed medium at the desired final concentration (e.g., 100 nM).

-

Incubation: Aspirate the medium and add the radiolabeled agent. Incubate at 37°C for the desired time points. To determine non-specific binding, include a control group incubated with a 100-fold excess of unlabeled agent.

-

Stopping the Uptake: Terminate the experiment by aspirating the medium and rapidly washing the cell monolayer three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Sample Collection: Transfer the lysate from each well into a scintillation vial.

-

Protein Quantification: Use a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using the Bradford assay. This will be used for normalization.

-

Scintillation Counting: Add 4 mL of scintillation cocktail to each vial. Cap the vials, vortex thoroughly, and measure the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).

-

Calculation: Convert DPM to pmol of agent using the known specific activity of the radiolabeled stock. Normalize the result to the total protein content of the sample (e.g., pmol/mg protein).

Application Notes and Protocols: Anticancer Agent 74 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction